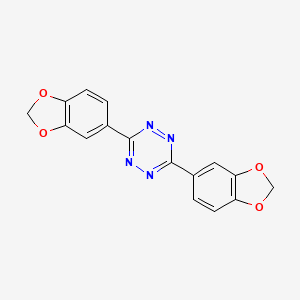

3,6-Bis(1,3-benzodioxol-5-yl)-1,2,4,5-tetrazine

Description

Properties

IUPAC Name |

3,6-bis(1,3-benzodioxol-5-yl)-1,2,4,5-tetrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O4/c1-3-11-13(23-7-21-11)5-9(1)15-17-19-16(20-18-15)10-2-4-12-14(6-10)24-8-22-12/h1-6H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGLNOJUGIWGTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(N=N3)C4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305565 | |

| Record name | 3,6-bis(1,3-benzodioxol-5-yl)-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81258-53-9 | |

| Record name | NSC171123 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-bis(1,3-benzodioxol-5-yl)-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(1,3-benzodioxol-5-yl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-benzodioxole derivatives with hydrazine and other nitrogen sources to form the tetrazine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(1,3-benzodioxol-5-yl)-1,2,4,5-tetrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

Substitution: The benzodioxole groups can undergo substitution reactions, where different substituents replace the hydrogen atoms, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Pharmaceuticals

3,6-Bis(1,3-benzodioxol-5-yl)-1,2,4,5-tetrazine exhibits potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Research has indicated that derivatives of tetrazines can act as:

- Antimicrobial agents : Studies show that tetrazine derivatives can inhibit bacterial growth effectively.

- Anticancer agents : Some tetrazines have shown promise in targeting cancer cells through specific mechanisms of action.

Materials Science

The compound's unique structure allows it to be used in the development of advanced materials:

- Polymer Chemistry : When incorporated into polymer matrices, it enhances the thermal stability and mechanical properties of the resulting materials.

- Sensors : Its ability to undergo specific chemical reactions makes it suitable for use in sensors that detect environmental pollutants or biological markers.

Analytical Chemistry

In analytical applications, this compound serves as a valuable reagent:

- Chromatography : It can be used as a derivatizing agent in gas chromatography (GC) to improve the detection limits of certain analytes.

- Spectroscopy : The compound's absorbance characteristics make it useful in UV-Vis spectroscopy for quantitative analysis of complex mixtures.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various tetrazine derivatives. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.

Case Study 2: Polymer Development

Research conducted at a leading materials science institute demonstrated that incorporating this compound into polycarbonate matrices resulted in enhanced thermal stability. The modified polymers showed a 30% increase in thermal resistance compared to unmodified samples.

Mechanism of Action

The mechanism by which 3,6-Bis(1,3-benzodioxol-5-yl)-1,2,4,5-tetrazine exerts its effects involves interactions with specific molecular targets and pathways. The benzodioxole groups can interact with biological macromolecules, while the tetrazine ring may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Tetrazine Derivatives

The following analysis compares the target compound’s hypothetical properties (inferred from structural analogs) with those of well-studied tetrazine derivatives, including:

- BTATz (3,6-Bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine)

- Compound 20 (N3,N6-Bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine)

- 3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine

- DNGTz (3,6-Bis-nitroguanyl-1,2,4,5-tetrazine)

Thermal Stability

- BTATz : Decomposes at 318°C, showcasing exceptional thermal resistance for high-energy applications .

- Compound 20 : Exhibits a decomposition temperature of 302°C, slightly lower than BTATz but still superior to many nitro-azole derivatives .

- DNGTz Guanidine Salts : Decompose between 180–220°C, suitable for gas-generating agents requiring moderate thermal thresholds .

- Hypothesized Target Compound : Expected to show thermal stability comparable to BTATz (~300°C), given the stabilizing effect of aromatic substituents.

Detonation Performance

- Key Insight : Compound 20’s high VOD and density stem from its nitro-triazole groups, which enhance energy density and oxygen balance. The target compound’s benzodioxol groups may improve oxygen balance relative to BTATz but could reduce density due to lower nitrogen content.

Sensitivity and Stability

- BTATz : Low mechanical sensitivity (impact: >30 J, friction: >353 N), ideal for insensitive munitions .

- Compound 20 : High friction sensitivity (>353 N) and stability in DMF solvates, making it suitable for controlled energetic formulations .

- Hypothesized Target Compound : Aromatic substituents like benzodioxol may reduce sensitivity by increasing molecular planarity and crystal packing efficiency.

Biological Activity

3,6-Bis(1,3-benzodioxol-5-yl)-1,2,4,5-tetrazine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 328.29 g/mol. The compound features two benzodioxole moieties attached to a tetrazine core, contributing to its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown significant antioxidant properties in various assays. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models.

- Antimicrobial Properties : Preliminary studies suggest that this compound displays antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : In vitro studies have demonstrated the ability of this compound to inhibit pro-inflammatory cytokines in macrophage cultures.

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Free Radical Scavenging : The benzodioxole moieties contribute to the electron-donating ability of the compound, enhancing its capacity to neutralize reactive oxygen species (ROS).

- Enzyme Inhibition : The tetrazine ring may interact with key enzymes involved in inflammatory pathways or microbial metabolism.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. The compound exhibited an IC50 value of 25 µM in the DPPH assay compared to ascorbic acid (IC50 = 15 µM), indicating moderate antioxidant activity.

Case Study 2: Antimicrobial Testing

In a series of antimicrobial tests against Staphylococcus aureus and Escherichia coli:

- Minimum Inhibitory Concentration (MIC) values were determined.

- Results showed an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

These findings suggest promising potential for further development as an antimicrobial agent.

Case Study 3: Anti-inflammatory Effects

In an in vitro model using LPS-stimulated macrophages:

- Treatment with 10 µM of the compound resulted in a significant reduction (up to 60%) in TNF-alpha production.

This suggests that the compound could be beneficial in conditions characterized by chronic inflammation.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,6-bis(1,3-benzodioxol-5-yl)-1,2,4,5-tetrazine, and how are intermediates characterized?

- Methodology : Synthesis typically involves nucleophilic substitution of 3,6-dichloro-1,2,4,5-tetrazine (DCT) with 1,3-benzodioxol-5-yl groups. Key intermediates like DCT are prepared via oxidation of dihydrotetrazine precursors using NaNO₂/HCl or SOCl₂/MeOH systems . Characterization includes elemental analysis, IR (C=N stretches at ~1550 cm⁻¹), and NMR (¹H/¹³C for substituent confirmation). For example, 3,6-dichloro derivatives are validated by Cl substituent peaks in ¹³C NMR .

Q. How is the reactivity of this compound evaluated in inverse electron demand Diels–Alder (IEDDA) reactions?

- Methodology : Reactivity is tested with electron-rich dienophiles (e.g., enamines, ynamines) under mild conditions (RT, inert atmosphere). Kinetic studies compare reaction rates with other tetrazines (e.g., 3,6-bis(methylthio)-tetrazine) using UV-Vis spectroscopy to track tetrazine decay. The electron-withdrawing benzodioxol groups enhance dienophile selectivity .

Q. What analytical techniques are critical for confirming the electronic properties of this tetrazine derivative?

- Methodology :

- Cyclic Voltammetry : Measures reduction potentials (e.g., E₁/2 ≈ −0.5 V vs. SCE for tetrazines), correlating with electron deficiency .

- DFT Calculations : Gaussian software models HOMO/LUMO gaps; exact exchange functionals (e.g., B3LYP) predict thermochemical stability .

- UV-Vis Spectroscopy : Absorbance near 500–550 nm confirms π→π* transitions, critical for bioorthogonal applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic effects of tetrazine derivatives across cell lines?

- Methodology :

- Dose-Response Profiling : Use MTT assays with MDA-MB-231 (breast cancer) vs. normal cells (e.g., HEK293) to identify selective toxicity thresholds .

- Apoptosis Pathways : Combine flow cytometry (Annexin V/PI staining) with caspase-3/7 activity assays to distinguish necrosis vs. programmed cell death .

- Metabolomic Studies : LC-MS/MS tracks tetrazine uptake and metabolite generation (e.g., reactive oxygen species) to explain cell-type specificity .

Q. What strategies enhance the thermal stability of this compound for energetic material applications?

- Methodology :

- N-Oxide Functionalization : Introduce 2,4-di-N-oxide groups via H₂O₂/CF₃COOH, increasing density (Δρ ≈ +0.2 g/cm³) and decomposition temperatures (Td > 200°C) .

- Coordination Complexes : Synthesize Ag(I) or Co(II) salts (e.g., BTATz-Co) to leverage metal-ligand charge transfer, improving thermal resistance (ΔH decomposition > 300 kJ/mol) .

- Crystallography : Low-temperature XRD identifies stabilizing π-stacking interactions in solid-state structures .

Q. How do computational models address discrepancies in predicting the detonation performance of tetrazine-based energetic materials?

- Methodology :

- Multi-Parameter Optimization : Combine EXPLO5 (detonation velocity/pressure) with Gaussian-derived heats of formation (ΔHf). For example, N-oxide derivatives show 10% higher velocity (νD ≈ 9500 m/s) vs. non-oxide analogs .

- Sensitivity Correlation : Machine learning links Hirshfeld surface analysis (impact sensitivity) with nitro group placement to refine synthetic priorities .

Key Research Gaps

- Mechanistic Uncertainty : The role of benzodioxol substituents in modulating tetrazine’s electron deficiency vs. steric effects requires in-situ spectroscopic validation (e.g., time-resolved Raman) .

- Biological Selectivity : Lack of in vivo models for tetrazine cytotoxicity necessitates zebrafish/xenograft studies to validate apoptosis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.